6-Isobutyl-3-nitropyridin-2-amine
Description
6-Isobutyl-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group at position 3, an amino group at position 2, and an isobutyl substituent at position 4.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(12(13)14)9(10)11-7/h3-4,6H,5H2,1-2H3,(H2,10,11) |
InChI Key |
DAAYTAXLERRLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-3-nitropyridin-2-amine typically involves the nitration of 6-isobutylpyridin-2-amine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3rd position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and ammonia can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
6-Isobutyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Isobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Isobutyl-3-nitropyridin-2-amine with analogous pyridine derivatives, highlighting substituent variations, molecular properties, and reported applications.
Key Observations:
Substituent Effects on Bioactivity :
- Chloro and nitro groups (e.g., 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine) are associated with anticancer activity, likely due to electron-withdrawing effects enhancing reactivity .
- Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights and may improve binding affinity in drug design .
Synthetic Routes :
- A common method involves nucleophilic substitution of dichloro- or chloronitropyridine precursors with amines (e.g., isopropylamine in ). The isobutyl analog could be synthesized similarly using isobutylamine .
Physicochemical Properties: Intramolecular hydrogen bonding (N–H⋯O) stabilizes planar conformations in nitro-substituted pyridines, as seen in the crystal structure of 6-Chloro-3-nitro-N-isopropylpyridin-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
